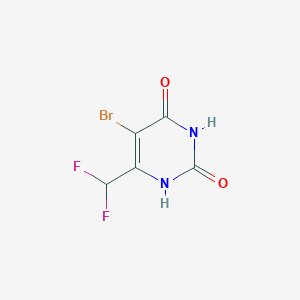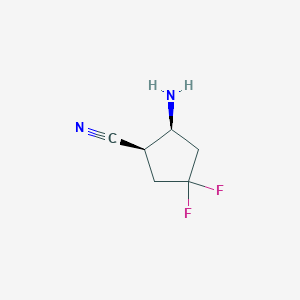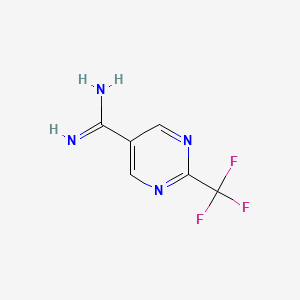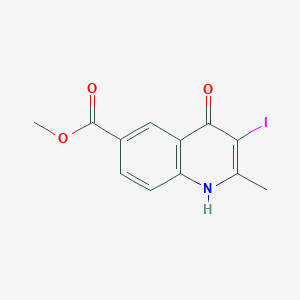
Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate is an organic compound with the molecular formula C18H16O3 It is a derivative of benzoic acid and contains a propargyl group and a 4-methylbenzyl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate typically involves the esterification of 4-((4-methylbenzyl)oxy)benzoic acid with propargyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzylic ether can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: 4-((4-methylbenzyl)oxy)benzoic acid or 4-((4-methylbenzyl)oxy)benzaldehyde.
Reduction: Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to undergo click chemistry reactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets. For example, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The propargyl group can also participate in click chemistry reactions, forming stable triazole linkages with azides .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl benzoate: Similar structure but lacks the 4-methylbenzyl ether moiety.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of the ester linkage.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a carboxylic acid group instead of the ester linkage.
Uniqueness
Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate is unique due to its combination of a propargyl group and a 4-methylbenzyl ether moiety. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Propriétés
Formule moléculaire |
C18H16O3 |
|---|---|
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
prop-2-ynyl 4-[(4-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H16O3/c1-3-12-20-18(19)16-8-10-17(11-9-16)21-13-15-6-4-14(2)5-7-15/h1,4-11H,12-13H2,2H3 |
Clé InChI |
PZBOQNHYIXCFRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13014262.png)


![tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13014285.png)
![2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B13014292.png)




